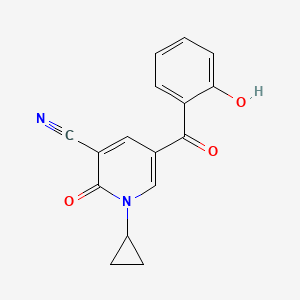

1-Cyclopropyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Descripción

1-Cyclopropyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a dihydropyridine derivative characterized by a cyclopropyl substituent at the N1 position, a 2-hydroxybenzoyl group at C5, and a carbonitrile moiety at C2. Its molecular formula is C₁₆H₁₃N₂O₃, with a molecular weight of 281.29 g/mol (calculated). Commercial availability is noted through suppliers like Santa Cruz Biotechnology (250 mg: $197.00; 1 g: $399.00) and CymitQuimica (95% purity) .

Propiedades

IUPAC Name |

1-cyclopropyl-5-(2-hydroxybenzoyl)-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c17-8-10-7-11(9-18(16(10)21)12-5-6-12)15(20)13-3-1-2-4-14(13)19/h1-4,7,9,12,19H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIJAXCRUFLOAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C=C(C2=O)C#N)C(=O)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the cyclopropyl and hydroxybenzoyl groups. Common reagents used in these reactions include cyclopropyl bromide, 2-hydroxybenzoic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1-Cyclopropyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the hydroxybenzoyl moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound has shown promise in several areas of pharmacology:

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of dihydropyridine have demonstrated Minimum Inhibitory Concentration (MIC) values against various pathogens, suggesting potential use as antibacterial agents .

Anticancer Properties

Studies have indicated that 1-cyclopropyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile may possess anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including solid tumors such as KB and HeLa cells . The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The ability to modulate neurotransmitter systems could make it a candidate for further research in conditions like Alzheimer's disease .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of various dihydropyridine derivatives found that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The MIC values ranged from 64 to 256 µg/mL, demonstrating its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In a comparative study on the anticancer activity of dihydropyridine derivatives, this compound was tested against multiple cancer cell lines. Results indicated that it significantly inhibited cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Mecanismo De Acción

The mechanism of action of 1-Cyclopropyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 1-cyclopropyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can be contextualized against analogous compounds, as detailed below:

Table 1: Structural and Physicochemical Comparisons

Key Observations

The absence of electron-withdrawing groups (e.g., fluorine in 5l) or electron-donating groups (e.g., methoxy in 5o) on the benzoyl moiety may reduce polarity compared to analogs, impacting solubility and binding affinity .

Fluorescence and Electronic Properties :

- While the target compound lacks the electron-withdrawing or extended π-systems seen in fluorescent azo dyes (e.g., pyrazole-containing derivatives in ), its carbonitrile group could contribute to moderate fluorescence, though likely weaker than compounds with auxochromes like –NH₂ or –OH .

Commercial and Safety Profiles :

- The target compound is marketed for research use (95% purity), but safety data (e.g., LD₅₀, toxicity) remain unavailable compared to structurally simpler analogs like 1-butyl-2-oxo-pyridinecarbonitrile, which has documented handling guidelines .

Research Implications and Gaps

- Medicinal Chemistry : The cyclopropyl group’s metabolic stability and the hydroxybenzoyl moiety’s hydrogen-bonding capacity make the compound a candidate for kinase inhibition studies, though bioactivity data are absent in the evidence.

- Materials Science : Its carbonitrile group could serve as a precursor for functionalized polymers or coordination complexes, but this remains unexplored.

- Synthetic Challenges : Higher molecular weight and steric bulk compared to analogs (e.g., 5l, 5o) may complicate scalable synthesis or purification.

Actividad Biológica

1-Cyclopropyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

- Molecular Formula : C16H12N2O3

- Molecular Weight : 284.28 g/mol

- Solubility : Soluble in organic solvents

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized as follows:

1. Antimicrobial Activity

Recent studies have indicated that derivatives similar to this compound possess notable antimicrobial properties. For example, compounds with similar structural motifs have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 64 to 512 µg/mL against various pathogens, including both Gram-positive and Gram-negative bacteria.

2. Antitumor Activity

The structural characteristics of this compound suggest potential antitumor activity. Research has shown that related dihydropyridine derivatives can induce significant cytotoxic effects against various cancer cell lines.

Case Study:

A study evaluated the effects of a structurally similar dihydropyridine compound on the SGC7901 human gastric cancer cell line. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

3. Enzyme Inhibition

This compound may also function as an enzyme inhibitor, particularly targeting α-glucosidase, an enzyme involved in carbohydrate metabolism. The IC50 values for similar compounds have shown promising results, indicating potential applications in managing diabetes by modulating glucose absorption.

Detailed Research Findings

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of α-glucosidase |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Cyclopropyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods or containment systems to minimize inhalation risks. Ensure proper ventilation in workspaces .

- Personal Protective Equipment (PPE) : Wear NIOSH-approved safety glasses, face shields, and chemically resistant gloves (e.g., nitrile). Inspect gloves for defects before use and dispose of contaminated gloves according to hazardous waste protocols .

- Hygiene Practices : Wash hands thoroughly after handling and before breaks. Avoid skin contact by using lab coats and closed-toe footwear .

Q. How is this compound synthesized, and what are key reaction intermediates?

- Methodological Answer :

- Synthetic Pathway : The compound is typically derived via cyclocondensation of substituted dihydropyridine precursors. For example, benzoyl-substituted intermediates (e.g., 5-benzoyl derivatives) are synthesized using acetic acid reflux with Zn powder for reduction, achieving yields of ~70% .

- Key Steps :

Formation of the dihydropyridine core via cyclization.

Introduction of the cyclopropyl group via nucleophilic substitution or cross-coupling reactions.

Functionalization at the 3-position with a nitrile group under controlled anhydrous conditions .

Q. What spectroscopic techniques are used to characterize this compound, and what data are critical for validation?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR in DMSO-d to confirm structural integrity. Key signals include:

- -NMR: Aromatic protons (δ 7.40–8.42 ppm for benzoyl groups), cyclopropyl protons (δ 1.0–1.5 ppm) .

- -NMR: Carbonyl carbons (δ 160–165 ppm), nitrile carbons (δ 115–120 ppm) .

- IR Spectroscopy : Detect C=O stretches (~1640 cm) and O-H bends (~3300 cm) from the hydroxybenzoyl moiety .

Advanced Research Questions

Q. How can researchers optimize the stability of the cyclopropane ring during synthetic modifications?

- Methodological Answer :

- Steric and Electronic Effects : Introduce electron-withdrawing groups (e.g., nitrile) at the 3-position to stabilize the ring against ring-opening reactions .

- Reaction Solvents : Use polar aprotic solvents (e.g., DMF) to minimize nucleophilic attack on the cyclopropane ring.

- Temperature Control : Maintain reactions below 60°C to prevent thermal degradation .

Q. What strategies resolve contradictions in spectroscopic data when analyzing dihydropyridine derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) by determining the solid-state structure. For example, Al-Said et al. used X-ray diffraction to confirm the 2-oxo-1,2-dihydropyridine configuration in related compounds .

- Dynamic NMR : Analyze temperature-dependent -NMR shifts to identify dynamic processes (e.g., ring puckering in the cyclopropyl group) .

Q. How do substituents on the dihydropyridine core influence biological activity, and how can this be systematically studied?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Electron-Donating Groups : Enhance π-π stacking with biological targets (e.g., benzoyl groups in 5-position) .

- Hydrophobic Substituents : Cyclopropyl and alkyl chains improve membrane permeability, as demonstrated in pyridinecarbonitrile derivatives .

- Computational Modeling : Use DFT calculations to predict electronic effects of substituents on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.